molecular formula C18H18N6O2 B2567540 5-amino-N-(4-acetamidophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 953850-07-2

5-amino-N-(4-acetamidophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2567540
CAS No.: 953850-07-2
M. Wt: 350.382
InChI Key: IWUIBPJESJASSP-UHFFFAOYSA-N
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Description

5-amino-N-(4-acetamidophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.382. The purity is usually 95%.
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Scientific Research Applications

Chemical Rearrangements and Syntheses

Research on similar compounds has led to insights into chemical rearrangements and syntheses. For instance, the heating of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride has been shown to afford acetyl derivatives of the isomeric 4-substituted 5-anilino-1,2,3-triazoles. These compounds can undergo further transformations, such as conversion into v-triazolo[4,5-d]pyrimidine derivatives when heated in aqueous alkali (Sutherland & Tennant, 1971).

Anticancer and Antimicrobial Applications

Some derivatives of 1,2,3-triazoles, closely related to the query compound, have shown potential in anticancer and antimicrobial applications. For example, N-phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for in vitro antiproliferative activity against various cancer cell lines, demonstrating significant growth inhibition (Maggio et al., 2011). Additionally, novel pyrazolopyrimidines derivatives, another closely related group, have been synthesized and shown to have anti-5-lipoxygenase and anticancer activities (Rahmouni et al., 2016).

Synthesis of Novel Compounds

The synthesis of novel compounds using triazole derivatives is a significant area of research. For instance, the condensation of 3-alkylamino-5-amino-1-phenyl[1,2,4]triazoles with β-keto esters or diethyl ethoxymethylenemalonate has been reported, leading to the formation of triazolo[4,3-a]pyrimidin-5(1H)-ones. These reactions highlight the versatility of triazole derivatives in synthesizing a wide range of potentially bioactive compounds (Astakhov et al., 2014).

Antimicrobial Agents

Another significant application of triazole derivatives is in the development of antimicrobial agents. The synthesis and evaluation of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides have demonstrated promising results against primary pathogens, including various bacterial and fungal strains. These compounds have shown selective action and no significant impact on the viability of human cells, making them potential candidates for antimicrobial drug development (Pokhodylo et al., 2021).

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-amino-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-11-3-9-15(10-4-11)24-17(19)16(22-23-24)18(26)21-14-7-5-13(6-8-14)20-12(2)25/h3-10H,19H2,1-2H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUIBPJESJASSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.